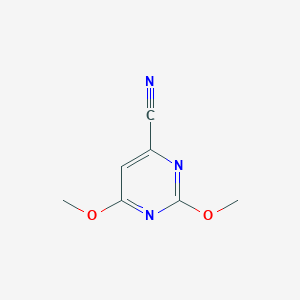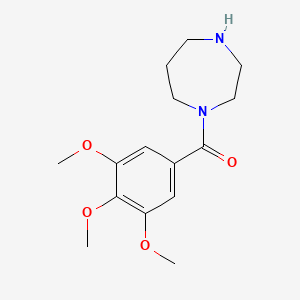
2,6-Dimethoxypyrimidine-4-carbonitrile
Descripción general
Descripción
2,6-Dimethoxypyrimidine-4-carbonitrile is a chemical compound with the molecular formula C7H7N3O2 . It has a molecular weight of 165.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with two methoxy groups at positions 2 and 6, and a carbonitrile group at position 4 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.26±0.1 g/cm3 and a predicted boiling point of 318.7±52.0 °C . The melting point is reported to be 109 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Pathways : Research has demonstrated methods for synthesizing 2,6-Dimethoxypyrimidine-4-carbonitrile derivatives, exploring their potential as intermediates in the production of various bioactive compounds. For instance, the synthesis of pyrimidine carbonitrile derivatives and their evaluation for antimicrobial activity signify the utility of these compounds in developing potential antimicrobial agents (Bhat & Begum, 2021). Similarly, studies on the conversion of methylthiopyrimidines to dimethoxypyrimidine carbonitriles highlight the versatility of these compounds in synthetic organic chemistry (Kalogirou & Koutentis, 2019).
Structural and Spectroscopic Studies : Comprehensive investigations into the structural and spectroscopic characteristics of chloropyrimidine derivatives provide insights into their molecular properties and potential applications in various fields, including pharmaceuticals and materials science (Gupta et al., 2006).
Bioactive Properties
Antimicrobial Activity : The antimicrobial potential of pyrimidine carbonitrile derivatives has been a subject of interest. These compounds have shown efficacy against bacterial strains, indicating their potential in addressing microbial resistance issues (Bhat & Begum, 2021).
Antitumor Testing : Pyrimidine derivatives have been evaluated for their antitumor properties, with some showing inhibitory effects against various cancer cell lines. This research suggests the potential of these compounds in developing new anticancer therapies (Taher & Helwa, 2012).
Physical and Chemical Properties
Conductance and Solvent Behavior : Studies on the conductance and solvent behavior of related pyrimidine carbonitriles in solutions have provided valuable data for understanding their physical and chemical properties, which could inform their applications in various scientific and industrial contexts (Gaware, 2021).
Molar Refraction and Polarizability : Investigations into the molar refraction and polarizability constants of certain pyrimidine carbonitriles have offered insights into their electronic and optical properties, potentially paving the way for their use in material science and optical applications (Gaware, 2021).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets via hydrogen bonding and aromatic stacking interactions, which can lead to changes in the target’s conformation and function .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dimethoxypyrimidine-4-carbonitrile are currently unknown . Pyrimidine derivatives are involved in a wide range of biological processes, so it’s possible that this compound could affect multiple pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interaction with its targets . .
Propiedades
IUPAC Name |
2,6-dimethoxypyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-3-5(4-8)9-7(10-6)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGNNPXFMPVTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)

![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)




![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)
![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3176626.png)
![4-(Bromomethyl)benzo[b]thiophene](/img/structure/B3176627.png)
